2-(Methylthio)-5-nitrobenzo[d]thiazole
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Overview
Description
2-(Methylthio)-5-nitrobenzo[d]thiazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the benzothiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science.
Mechanism of Action
Target of Action
It is known that benzothiazole derivatives, which include 2-(methylthio)-5-nitrobenzo[d]thiazole, have been found to interact with various biological targets, contributing to their wide range of applications in the biological, medicinal, and chemical fields .
Mode of Action
Benzothiazole derivatives are known to interact with their targets through various mechanisms, including metalation reactions such as lithiation, magnesation, zincation, caldation, boronation, and silylation .
Biochemical Pathways
Benzothiazole derivatives are known to be involved in a variety of biochemical pathways due to their diverse biological activities .
Pharmacokinetics
The physicochemical properties of the compound, such as its melting point, boiling point, and solubility, can influence its bioavailability .
Result of Action
Benzothiazole derivatives are known to exhibit a wide range of biological activities, which can result in various molecular and cellular effects .
Action Environment
Factors such as ph, temperature, and the presence of other substances can potentially affect the action of benzothiazole derivatives .
Biochemical Analysis
Biochemical Properties
Thiazole ring systems, which are present in this compound, are ubiquitous in biologically active natural products and pharmaceutically important compounds . The 2nd position of the thiazole ring is the most active site from a synthetic and medicinal point of view .
Molecular Mechanism
It is known that thiazole derivatives can have a variety of effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Specific details about the interactions of 2-(Methylthio)-5-nitrobenzo[d]thiazole with biomolecules are not currently available.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Methylthio)-5-nitrobenzo[d]thiazole typically involves the nitration of 2-(Methylthio)benzo[d]thiazole. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction yields this compound as the primary product .
Industrial Production Methods
Industrial production of this compound may involve similar nitration processes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Methylthio)-5-nitrobenzo[d]thiazole undergoes various chemical reactions, including:
Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Iron powder, hydrochloric acid, catalytic hydrogenation.
Substitution: Amines, thiols.
Major Products
Oxidation: Sulfoxide, sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted benzothiazole derivatives.
Scientific Research Applications
2-(Methylthio)-5-nitrobenzo[d]thiazole has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including monoamine oxidase inhibitors for the treatment of neurodegenerative disorders.
Biology: The compound’s derivatives have shown activity against various biological targets, making them useful in the study of enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzo[d]thiazole: Lacks the nitro group, making it less reactive in certain chemical reactions.
5-Nitrobenzo[d]thiazole: Lacks the methylthio group, affecting its overall biological activity and chemical reactivity.
2-(Methylthio)benzo[d]thiazole: Lacks the nitro group, which is crucial for certain biological activities.
Uniqueness
2-(Methylthio)-5-nitrobenzo[d]thiazole is unique due to the presence of both the methylthio and nitro groups, which confer distinct chemical reactivity and biological activity. This combination allows for a wide range of chemical modifications and applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
IUPAC Name |
2-methylsulfanyl-5-nitro-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2S2/c1-13-8-9-6-4-5(10(11)12)2-3-7(6)14-8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WIPAKHOITFYBHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC2=C(S1)C=CC(=C2)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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